molecular formula C6H4ClF5O2S2 B1425903 3-(Pentafluorosulfur)benzenesulfonyl chloride CAS No. 1211520-62-5

3-(Pentafluorosulfur)benzenesulfonyl chloride

Cat. No. B1425903
M. Wt: 302.7 g/mol
InChI Key: NNEKBNJEZZMVHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(Pentafluorosulfur)benzenesulfonyl chloride is characterized by the molecular formula C6H4ClF5O2S2. Detailed structural analysis such as bond lengths and bond angles are not available in the search results.


Chemical Reactions Analysis

3-(Pentafluorosulfur)benzenesulfonyl chloride is expected to be reactive, similar to benzenesulfonyl chloride, which reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Scientific Research Applications

  • Synthesis of Key Building Blocks for Agricultural Chemicals :

    • A study by Huang et al. (2019) describes the efficient synthesis of a compound related to 3-(Pentafluorosulfur)benzenesulfonyl chloride, used as a key building block in the production of penoxsulam, an agricultural herbicide. This process highlights the importance of such compounds in creating effective agricultural chemicals.
  • Innovations in Organic Chemistry Reactions :

    • Yuan et al. (2014) explored the use of benzenesulfonyl chlorides in palladium-catalysed couplings with thiophene derivatives, demonstrating a novel method for accessing β-arylated thiophenes. This research underlines the utility of such compounds in facilitating new types of chemical reactions.
  • Study of Hydrolysis Processes :

    • Research by Ivanov et al. (2004) and Kislov and Ivanov (2001) investigated the hydrolysis of benzenesulfonyl chloride in gas and aqueous phases, providing valuable insights into the chemical behavior and reaction mechanisms of similar sulfonyl chloride compounds.
  • Friedel-Crafts Sulfonylation in Ionic Liquids :

    • The study by Nara et al. (2001) demonstrates the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions. This research highlights the effectiveness of such compounds in unconventional reaction media.
  • Investigations in Molecular Electronics :

    • A study by Kislov et al. (2000) performed quantum-chemical calculations on arylsulfonyl halides, contributing to the understanding of molecular electronics and the behavior of functional groups in these compounds.

properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEKBNJEZZMVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorosulfur)benzenesulfonyl chloride

CAS RN

1211520-62-5
Record name 3-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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